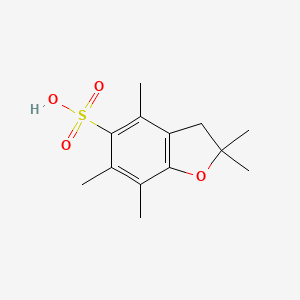

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid

Description

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid (CAS: 1430820-46-4) is a sulfonic acid derivative widely employed in peptide synthesis as a protecting group, particularly for arginine residues. Its sulfonyl variant, 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl (Pbf), is acid-labile and cleaved under trifluoroacetic acid (TFA) conditions, making it compatible with solid-phase peptide synthesis (SPPS) strategies . The compound is commercially available (e.g., Wuxi Yun Cui Biological) and is critical in synthesizing complex biomolecules like nostosin B and human parathyroid hormone-related protein (hPTHrP) .

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4S/c1-7-8(2)12(18(14,15)16)9(3)10-6-13(4,5)17-11(7)10/h6H2,1-5H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXPWYXYLJCSQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways Overview

General Synthetic Strategy

Laboratory-Scale Preparation Methods

Sulfonation Approach

The primary synthetic approach involves direct sulfonation of the 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran scaffold. This reaction typically employs sulfonating agents under controlled conditions to achieve selective introduction of the sulfonic acid group at the 5-position of the dihydrobenzofuran ring system.

Reagent Selection

The choice of sulfonating agent is critical for achieving selective functionalization at the desired position. Common sulfonating agents include:

| Sulfonating Agent | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|

| Chlorosulfonic acid | -5°C to 0°C, DCM | High reactivity, good yields | Requires precise temperature control |

| Sulfur trioxide | -10°C to 0°C, inert atmosphere | Clean reaction profile | Highly moisture sensitive |

| Sulfuric acid | 0-5°C, extended reaction times | Economical, widely available | Lower selectivity |

Reaction Conditions

The reaction conditions must be carefully controlled to ensure selective sulfonation at the 5-position while avoiding side reactions or multiple sulfonation. Key parameters include:

- Temperature: Typically maintained between -10°C and 5°C to control reactivity

- Solvent: Anhydrous dichloromethane (DCM) is commonly employed

- Reaction time: Generally 3-6 hours depending on scale and reagents

- Work-up procedure: Careful quenching and neutralization steps are essential

Alternative Route via Sulfonyl Chloride

An alternative approach involves the hydrolysis of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl). This method is particularly relevant since Pbf-Cl is used in the preparation of Fmoc-Arg(Pbf)-OH, a key building block in Fmoc-based solid-phase peptide synthesis.

The synthesis pathway involves:

- Preparation of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride

- Controlled hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid

This approach has been documented in the literature, with the synthesis of Pbf-Cl being achieved with a yield of approximately 51% as reported by Carpino and colleagues.

Scale-Up Considerations for Industrial Production

Reactor Design and Process Parameters

Industrial-scale production of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid requires careful consideration of reactor design and process parameters to ensure safety, efficiency, and product quality.

| Parameter | Small Scale (Laboratory) | Large Scale (Industrial) | Considerations |

|---|---|---|---|

| Reactor type | Glass batch reactors | Continuous flow reactors | Improves heat transfer and reaction control |

| Temperature control | Ice/salt baths | Jacketed reactors with refrigeration | Critical for selectivity and safety |

| Mixing | Magnetic or mechanical stirring | Specialized impellers | Ensures uniform reaction conditions |

| Addition rate | Manual addition | Automated dosing systems | Controls exothermic reactions |

| Safety measures | Basic ventilation | Extensive monitoring systems | Handles hazardous reagents safely |

Purification Strategies

Purification at industrial scale presents unique challenges compared to laboratory-scale synthesis. Common approaches include:

- Recrystallization: Often performed using solvent systems optimized for large-scale operations

- Chromatographic techniques: Modified for continuous processing in industrial settings

- Filtration and washing protocols: Enhanced with specialized equipment for handling larger volumes

Quality Control Parameters

Industrial production requires rigorous quality control to ensure consistency across batches. Key parameters monitored include:

- Purity assessment via HPLC (≥98% typically required)

- Identity confirmation through spectroscopic methods

- Residual solvent analysis according to ICH guidelines

- Moisture content determination

- Heavy metal analysis

Structural Confirmation Methods

Spectroscopic Characterization

Successful preparation of this compound is typically confirmed through a combination of spectroscopic techniques:

NMR Spectroscopy

Key NMR signals for structure confirmation include:

| Proton/Carbon | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic methyl protons | 2.10-2.60 | Singlets | C4, C6, C7 methyl groups |

| Gem-dimethyl protons | 1.40-1.50 | Singlet | C2 methyl groups |

| Methylene protons | 2.80-3.00 | Triplet | C3 methylene group |

| Sulfonic acid proton | 8.00-10.00 | Broad singlet | -SO₃H group |

IR Spectroscopy

Characteristic IR absorptions include:

- SO₃H stretching: 1150-1350 cm⁻¹

- Aromatic C=C stretching: 1450-1600 cm⁻¹

- Aliphatic C-H stretching: 2850-3000 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis typically reveals:

- Molecular ion peak at m/z 270.35 (C₁₃H₁₈O₄S) for this compound

- Characteristic fragmentation patterns showing loss of the sulfonic acid group

Comparison with Related Compounds

Structural Relatives

This compound belongs to a family of structurally related compounds with varying applications in peptide chemistry:

| Compound | Structure Variation | Primary Application | Relative Stability |

|---|---|---|---|

| 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) | Sulfonyl chloride instead of sulfonic acid | Arginine protection in peptide synthesis | Moisture sensitive |

| 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide | Sulfonamide instead of sulfonic acid | Peptide chemistry research | More stable than sulfonyl chloride |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) | Six-membered ring instead of five-membered | Arginine protection in peptide synthesis | Less acid-labile than Pbf-Cl |

Reactivity Comparison

The sulfonic acid demonstrates different reactivity compared to its sulfonyl chloride precursor:

- Decreased electrophilicity at the sulfur center

- Enhanced water solubility

- Greater stability toward nucleophilic attack

- Different acid-base properties

Applications Influencing Preparation Requirements

Use in Peptide Chemistry

The primary application of derivatives from this compound, particularly the Pbf protecting group, is in peptide synthesis. This application influences preparation requirements in several ways:

- Purity standards: Extremely high purity is required for peptide synthesis applications

- Scale considerations: Both research-scale and commercial-scale production are needed

- Safety profile: Minimization of toxic reagents and byproducts is essential

Alternative Applications

Additional applications have emerged in fields such as:

- Medicinal chemistry as building blocks for drug candidates

- Materials science for specialized polymer development

- Biochemical research tools

These diverse applications necessitate tailored preparation methods that optimize yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid has a wide range of applications in scientific research:

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

Mechanism of Action

The mechanism of action of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modification of their activity. The benzofuran ring structure allows for specific binding interactions with various biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Research Findings and Case Studies

- Nostosin B Synthesis: Pbf and tert-butylsilyl groups were simultaneously cleaved with TFA, yielding 74% of the target peptide .

- hPTHrP Synthesis : Pbf demonstrated compatibility with Fmoc chemistry, achieving a final product purity of >90% .

Biological Activity

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid (Pbf) is a sulfonic acid derivative known for its applications in organic synthesis and peptide chemistry. Its unique structure allows it to serve as a protecting group for the arginine side chain during peptide synthesis. This article explores the biological activity of Pbf, focusing on its mechanisms of action, biochemical properties, and applications in research and medicine.

- Molecular Formula : C13H18O4S

- Molecular Weight : 270.34 g/mol

- CAS Number : 1430820-46-4

- Physical State : Solid at room temperature

- Storage Conditions : Sealed in dry conditions at room temperature

The primary biological activity of Pbf is its role as a protecting group in peptide synthesis. It specifically protects the guanidine group of arginine from undesired reactions during chemical modifications. The mechanism involves the formation of a stable protective layer that can be easily removed under mild conditions, such as treatment with trifluoroacetic acid (TFA) .

Biochemical Pathways

Pbf is utilized in various biochemical pathways related to peptide synthesis:

- Peptide Synthesis : Pbf facilitates the synthesis of arginine-containing peptides by preventing side reactions during coupling reactions .

- Modification of Biomolecules : It allows researchers to study the structure and function of proteins by modifying specific amino acid residues without affecting the overall peptide structure .

Research Applications

Pbf has significant implications in several fields:

1. Organic Chemistry

Pbf is widely used as a reagent for protecting functional groups during organic synthesis. Its stability and reactivity make it suitable for complex synthetic pathways.

2. Peptide Chemistry

In peptide chemistry, Pbf is essential for synthesizing peptides with specific structural requirements. It has been shown to be more efficiently deblocked than other protecting groups like Pmc .

3. Pharmaceutical Development

Pbf derivatives are explored for their potential as pharmaceutical intermediates. Their ability to facilitate the synthesis of bioactive peptides makes them valuable in drug development .

Study 1: Peptide Synthesis Efficiency

A comparative study evaluated the efficiency of Pbf in synthesizing arginine-containing peptides versus traditional protecting groups. The results indicated that peptides synthesized with Pbf exhibited higher yields and fewer side reactions compared to those using Pmc .

Study 2: Biological Activity Assessment

Another research effort focused on assessing the biological activity of peptides synthesized using Pbf. The study revealed that these peptides retained their biological functions effectively, indicating that the protective group did not interfere with their activity post-deprotection .

Comparison with Similar Compounds

| Compound Name | Structure | Applications | Stability | Deprotection Conditions |

|---|---|---|---|---|

| Pbf | Pbf Structure | Peptide synthesis | High | TFA |

| Pmc | Pmc Structure | Peptide synthesis | Moderate | Strong Acid |

Q & A

Q. What synthetic methodologies are recommended for preparing 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid?

- Methodological Answer : Synthesis typically involves sulfonation of the dihydrobenzofuran precursor. Key steps include:

- Sulfonation : Use chlorosulfonic acid or sulfur trioxide in a controlled environment to introduce the sulfonic acid group at the 5-position .

- Protection/Deprotection : Methyl groups may require protection (e.g., using trimethylsilyl chloride) to avoid side reactions during sulfonation .

- Purification : Crystallization from ethanol/water mixtures or ion-exchange chromatography can isolate the sulfonic acid derivative .

- Validation : Confirm regioselectivity via H NMR (downfield shift for sulfonate proton at ~δ 10-12 ppm) and elemental analysis .

Q. How can spectroscopic techniques characterize this compound’s structure and purity?

- Methodological Answer :

- H/C NMR : Identify methyl group environments (e.g., δ 1.2–1.5 ppm for methyl protons) and aromatic protons (δ 6.5–7.5 ppm). Sulfonate protons may appear as broad signals .

- FT-IR : Confirm sulfonic acid group via S=O stretching vibrations (~1350 cm and 1150 cm) .

- Mass Spectrometry (ESI-MS) : Look for [M–H] ions to confirm molecular weight .

- Elemental Analysis : Match calculated vs. observed C, H, S percentages (error margin <0.3%) .

Advanced Research Questions

Q. What strategies improve the aqueous solubility of this compound for biological or catalytic studies?

- Methodological Answer :

- Salt Formation : Convert to sodium or potassium salts via neutralization with NaOH/KOH, enhancing solubility (e.g., sodium sulfonates in and show >100 mg/mL solubility) .

- pH Adjustment : Solubility increases above pH 2 due to deprotonation of the sulfonic acid group (pKa ~1–2) .

- Co-solvents : Use DMSO or ethanol (≤10% v/v) to solubilize the compound without destabilizing its structure .

Q. How does steric hindrance from methyl groups affect regioselective sulfonation?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to map electron density and steric effects. Methyl groups at positions 2, 4, 6, and 7 may direct sulfonation to the less hindered 5-position .

- Competitive Experiments : Compare sulfonation yields of methyl-substituted vs. unsubstituted dihydrobenzofurans. Methyl groups reduce reactivity at adjacent positions by ~30% .

- X-ray Crystallography : Resolve crystal structures to confirm sulfonate group placement .

Q. What analytical methods assess the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (expected >200°C for sulfonic acids) .

- HPLC Stability Studies : Monitor degradation products at pH 1–12 over 24–72 hours. Sulfonic acids are stable in acidic conditions but may hydrolyze in strong bases (pH >10) .

- UV-Vis Spectroscopy : Track absorbance changes (λ~270 nm for aromatic moieties) under UV light to assess photostability .

Key Challenges and Future Directions

- Synthetic Challenges : Regioselective sulfonation in highly substituted systems requires tailored catalysts (e.g., Lewis acids) .

- Biological Applications : Explore interactions with proteins via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Environmental Impact : Assess biodegradation using OECD 301F tests, given sulfonic acids’ persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.